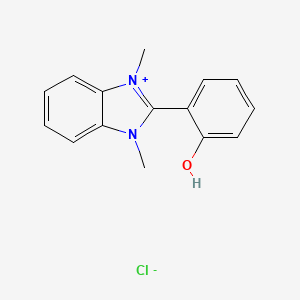

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

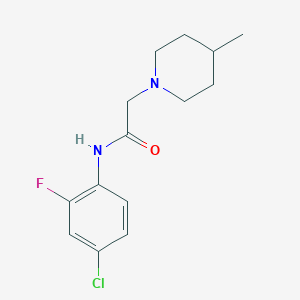

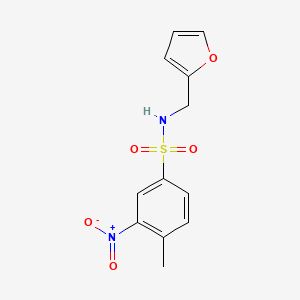

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is a compound that belongs to the benzimidazolium family.

Wirkmechanismus

Target of Action

Similar compounds such as 2-(2-hydroxyphenyl)benzothiazole derivatives have been used in enzyme-triggered molecular brachytherapy . This suggests that the compound may interact with specific enzymes to exert its effects.

Mode of Action

It’s known that similar compounds undergo excited-state intramolecular proton transfer (esipt) processes . This process involves the transfer of a proton in the excited state, which can lead to changes in the compound’s fluorescence properties . This property could be leveraged in various applications, including molecular imaging and diagnostics.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

Similar compounds have been shown to aggregate in aqueous solutions , which could potentially influence their bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit dual fluorescence , which could be used for various applications, including molecular imaging and diagnostics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the aggregation of similar compounds in aqueous solutions is essential for their use in molecular brachytherapy . Therefore, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action and efficacy.

Vorbereitungsmethoden

The synthesis of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride typically involves the reaction of 1,3-dimethylbenzimidazole with phenol in the presence of a chlorinating agent. One common method involves the use of thionyl chloride as the chlorinating agent, which facilitates the formation of the chloride salt . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Analyse Chemischer Reaktionen

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazolium ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce various substituted benzimidazolium compounds.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride has several scientific research applications:

Organic Electronics: It is used as an n-type dopant in organic electronic devices, enhancing their performance and stability.

Photochemistry: The compound exhibits unique photophysical properties, making it useful in studies related to fluorescence and photoluminescence.

Biological Studies:

Industrial Applications: The compound is used in the synthesis of various organic compounds and materials, including dyes and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride can be compared with other benzimidazolium derivatives, such as:

2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: This compound is known for its use in molecular machines and organic electronics.

1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: This derivative is used in various chemical reactions and has unique properties compared to the chloride salt.

The uniqueness of this compound lies in its specific photophysical properties and its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

IUPAC Name |

2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.ClH/c1-16-12-8-4-5-9-13(12)17(2)15(16)11-7-3-6-10-14(11)18;/h3-10H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNYTWGIVCIQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3O)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B4980794.png)

![[4-(PHENYLSULFONYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4980799.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4980800.png)

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)

![2-Methoxy-4-{[(4E)-2-(4-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)

![4-[4-[[5-(methoxymethyl)furan-2-yl]methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)

![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)